molecular formula C23H22O11 B3029469 Baicalein 7-O-beta-D-ethylglucuronide CAS No. 675624-38-1

Baicalein 7-O-beta-D-ethylglucuronide

Cat. No.: B3029469
CAS No.: 675624-38-1
M. Wt: 474.4 g/mol
InChI Key: RXRRNRCBAAZTNY-KHYDEXNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baicalein 7-O-beta-D-ethylglucuronide is a natural flavone glycoside derived from the roots of the plant Scutellaria baicalensis Georgi. This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects in various fields, including medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baicalein 7-O-beta-D-ethylglucuronide can be synthesized through biocatalysis. One method involves the use of soluble Helix pomatia-derived beta-glucuronidase in a chemically defined acidic medium. The reaction is carried out in a mildly acidic (pH 4.5) aqueous solution at 37°C. This process involves the incubation of baicalin with beta-glucuronidase, resulting in a high conversion ratio without by-product formation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Scutellaria baicalensis Georgi. The extraction process is followed by purification steps to isolate the desired compound .

Scientific Research Applications

Baicalein 7-O-beta-D-ethylglucuronide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Baicalein 7-O-beta-D-ethylglucuronide is unique compared to other similar compounds due to its specific glucuronide structure, which enhances its bioavailability and tissue permeability. Similar compounds include:

This compound stands out due to its unique ethylglucuronide moiety, which may offer distinct advantages in terms of pharmacokinetics and therapeutic efficacy.

Properties

IUPAC Name

ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRRNRCBAAZTNY-KHYDEXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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